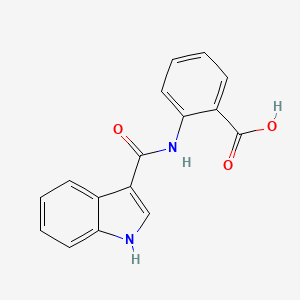

2-(1H-Indole-3-carboxamido)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-indole-3-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWUBVFXVNQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(1H-Indole-3-carboxamido)benzoic acid

The formation of the core structure of this compound is primarily achieved through the creation of an amide bond between an indole-3-carboxylic acid moiety and an anthranilic acid moiety.

Amide bond formation is one of the most frequently utilized reactions in chemical synthesis, accounting for a significant percentage of all reactions in medicinal chemistry. sci-hub.se The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sci-hub.se Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. nih.govgrowingscience.com The synthesis of this compound is typically achieved by coupling indole-3-carboxylic acid with 2-aminobenzoic acid (anthranilic acid).

Common coupling reagents and systems used for this type of transformation include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. nih.gov The reaction often includes additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. A proposed mechanism involves the reaction of the carboxylic acid with EDC in the presence of HOBt to form a reactive HOBt ester, which is then attacked by the amine. nih.gov

Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for challenging couplings, including those with electron-deficient amines. nih.govgrowingscience.com These reactions are typically run in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com

Phosphonium Reagents: BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is another option, though it can be sluggish for certain substrates. nih.gov

Mixed Anhydrides: Activation of the carboxylic acid can also be achieved by forming a mixed anhydride (B1165640) using reagents like isobutyl chloroformate (IBCF) or pivaloyl chloride. sci-hub.se

The choice of reagent, solvent (e.g., DMF, DCM, acetonitrile), and base is crucial for optimizing the reaction yield and purity. nih.govgrowingscience.com For instance, a study on amide coupling for electron-deficient amines found that using 1 equivalent of EDC and DMAP with a catalytic amount of HOBt in acetonitrile (B52724) gave excellent yields. nih.gov

Table 1: Common Amide Coupling Reagents

| Reagent Class | Example(s) | Typical Additive(s) | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, cost-effective. nih.gov |

| Uronium/Aminium | HATU | DIPEA | High efficiency, suitable for difficult couplings. growingscience.com |

| Phosphonium | BOP-Cl | Et₃N | Alternative for specific applications. nih.gov |

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for constructing the indole ring system from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgyoutube.com The mechanism involves the initial formation of a phenylhydrazone, which isomerizes to an enamine. wikipedia.org Subsequent protonation triggers a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

While direct synthesis of the 3-carboxamido isomer via this route is less common, a significant study by Proisl et al. details the synthesis of the isomeric 2-(indol-2-carboxamido)benzoic acids using a Fischer indolization approach. rsc.orgnih.gov In this method, N-(α-ketoacyl)anthranilic acids are reacted with phenylhydrazinium chloride in boiling acetic acid. rsc.orgnih.gov This reaction yields the target 2-(indol-2-carboxamido)benzoic acids in good to excellent yields, although 2-indolyl-3,1-benzoxazin-4-ones can form as by-products. rsc.orgnih.gov The formation of these by-products can be suppressed by a hydrolytic workup. rsc.org

The general route is outlined below:

Step 1: Condensation of an N-(α-ketoacyl)anthranilic acid with a phenylhydrazine (B124118) to form a phenylhydrazone.

Step 2: Acid-catalyzed cyclization (Fischer indolization) of the phenylhydrazone to form the 2-(indol-2-carboxamido)benzoic acid.

Table 2: Synthesis of 2-(Indol-2-carboxamido)benzoic Acid Analogs via Fischer Indolization

| Starting Phenylhydrazine | Yield of Indole Product (%) |

|---|---|

| Phenylhydrazine | 86 |

| 4-Methylphenylhydrazine | 95 |

| 4-Methoxyphenylhydrazine | 96 |

| 4-Chlorophenylhydrazine | 83 |

Data sourced from Proisl et al. for the reaction of N-(pyruvoyl)anthranilic acid with various phenylhydrazinium chlorides. rsc.org

Beyond standard amide coupling and Fischer synthesis, other methods can be employed to construct the amide linkage. The Curtius rearrangement provides an alternative route to form N-indolyl amides from indole carboxylic acids. rsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges upon heating to an isocyanate. The isocyanate can then be trapped by a carboxylic acid to form the desired amide. rsc.org

A study demonstrated the synthesis of N-(indol-3-yl)amides and N-(indol-2-yl)amides using this methodology. The process involves:

Converting the starting indole-3-carboxylic acid to its corresponding acyl azide, often using diphenylphosphoryl azide (DPPA).

Heating the acyl azide to induce rearrangement to the indol-3-yl isocyanate.

Reacting the isocyanate in situ with a carboxylic acid (in this case, anthranilic acid or a derivative) to yield the final amide product. rsc.org

This method avoids the direct use of potentially unstable aminoindoles and expands the toolkit for accessing these scaffolds. rsc.org

Derivatization Strategies for this compound and its Analogs

Derivatization of the parent scaffold is crucial for modulating its properties. Modifications can be targeted at either the indole or the benzoic acid moiety.

The indole ring offers several sites for modification, including the indole nitrogen (N-1) and various positions on the benzene (B151609) and pyrrole (B145914) rings.

N-Functionalization: The indole nitrogen can be readily alkylated or acylated. N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride (NaH). rsc.org N-acylation, for instance with benzoyl chloride, can protect the indole nitrogen or introduce specific functional groups. nih.gov

Ring Substitution: Substituents can be introduced onto the carbocyclic ring of the indole nucleus. This is often accomplished by using a pre-substituted indole-3-carboxylic acid in the initial coupling step. For example, using 5-chloro- or 5-methoxyindole-3-carboxylic acid would yield the corresponding 5-substituted analogs. Syntheses of related indole-2-carboxamides have featured a variety of substituents on the indole ring, including halogens and methoxy (B1213986) groups, to investigate structure-activity relationships. nih.gov Domino synthesis strategies have also been used to create 1,2,5-trisubstituted indole-3-carboxylates, demonstrating the feasibility of placing nitro and cyano groups at the 5-position. mdpi.com

Table 3: Examples of Indole Moiety Modifications on Related Scaffolds

| Position of Modification | Type of Modification | Reagent/Method | Reference Compound Class |

|---|---|---|---|

| N-1 | Methylation | NaH, Methyl Iodide | Indole-2-carboxazides rsc.org |

| N-1 | Benzoylation | Benzoyl Chloride | 2-(1H-indol-3-yl)quinazolin-4(3H)-one nih.gov |

| C-5 | Halogenation | Substituted Starting Material | Indole-2-carboxamides nih.gov |

| C-5 | Nitration | Substituted Starting Material | Indole-3-carboxylates mdpi.com |

The benzoic acid portion of the molecule also presents opportunities for derivatization, either at the carboxylic acid group or on the aromatic ring.

Carboxylic Acid Group Modification: The carboxylic acid can be converted into various esters or other functional groups. For example, esterification of indole-2-carboxylic acid with methanol (B129727) and sulfuric acid is a common first step in multi-step syntheses. nih.gov The carboxylic acid is also a handle for further coupling reactions.

Aromatic Ring Substitution: Introducing substituents onto the benzoic acid ring can significantly alter the molecule's conformation and properties. A powerful modern technique is directed C-H activation. Research has shown that a carboxylic acid group can direct an iridium catalyst to achieve amination at the ortho position. nih.gov This strategy allows for the late-stage functionalization of complex benzoic acids. For example, various substituted benzoic acids have been successfully aminated at the position ortho to the carboxylate directing group, demonstrating tolerance for esters, ketones, and amides elsewhere in the molecule. nih.gov This approach could be used to introduce further complexity to the this compound scaffold.

Linker Region Modifications

The structure of this compound is characterized by an amide group that serves as a linker between the indole-3-carbonyl moiety and the benzoic acid ring. Modifications in this linker region can significantly alter the compound's physicochemical properties. A key example of such a modification is the replacement of the amide group with an amine, a strategy that has been explored in related indole-2-carboxamide scaffolds to enhance water solubility.

This transformation can be achieved through a multi-step process. First, the indole-2-carboxylic acid is reduced to the corresponding alcohol, typically using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then oxidized to an aldehyde, for which reagents such as pyridinium (B92312) dichromate (PDC) or manganese dioxide (MnO₂) can be employed. Finally, the aldehyde is converted into the desired indolylmethylamine via reductive amination, effectively replacing the original carboxamide linker with a more flexible and often more soluble amine linker. mdpi.com This amide-amine replacement strategy highlights a feasible pathway for modifying the core structure of indole carboxamides to improve their properties. mdpi.com

Advanced Synthetic Approaches and Reaction Optimizations

The synthesis of this compound, which involves the formation of an amide bond between indole-3-carboxylic acid and 2-aminobenzoic acid (anthranilic acid), can be achieved through various advanced and optimized methods designed to improve yield, efficiency, and environmental friendliness.

Catalytic approaches to amide bond formation are central to modern organic synthesis due to their efficiency and atom economy. chemicalbook.com For the synthesis of indole carboxamides, several catalytic systems have been developed.

Standard peptide coupling reagents, which function as catalysts or activators, are commonly used. For instance, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) has been successfully used to couple indole-2-carboxylic acids with amines in the presence of a base like diisopropylethylamine (DIPEA). targetmol.com

Organocatalysis offers a metal-free alternative. Boronic acid derivatives, such as 3,4,5-trifluorophenylboronic acid, have been shown to catalyze the amidation of carboxylic acids and amines, although these reactions often require high temperatures (110–150 °C) and the removal of water. researchgate.net A highly efficient, one-pot reaction for the N-acylation of less reactive nitrogen-containing heterocycles like indole has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com This method is notable for its high yields, often exceeding 85%, and its operational simplicity at room temperature. mdpi.com

Acid catalysis represents another route. Brønsted acids like phosphoric acid and sulfuric acid, as well as Lewis acids such as iron(III) chloride (FeCl₃), can effectively catalyze the direct amidation of esters, a reaction that can be adapted for carboxylic acid substrates. chemicalbook.comrsc.org Transition metal catalysts, including those based on palladium, copper, and rhodium, are also widely employed in the synthesis of indole derivatives, particularly for creating indole-3-carboxylate (B1236618) esters. rsc.org

| Catalyst/Reagent System | Reactants | Conditions | Notes |

| BOP/DIPEA | Indole-2-carboxylic acid, Amine | Dichloromethane (DCM), Room Temp. | Standard peptide coupling method. targetmol.com |

| DMAPO/Boc₂O | Indole, Carboxylic Acid | Room Temperature | High-yield, one-pot reaction for N-acylation. mdpi.com |

| Boronic Acid | Carboxylic Acid, Amine | 110-150 °C, with molecular sieves | Catalytic in boron reagent. researchgate.net |

| FeCl₃ | Ester, Amine | Not specified | Lewis acid catalysis for amidation. chemicalbook.com |

| Phosphoric Acid | Indole-3-carboxylic acid, o-Phenylenediamine | Solvent | Acid catalysis used for synthesis of related benzimidazoles. rsc.org |

In line with the principles of green chemistry, mechanochemical and solvent-free methods are gaining prominence. These techniques can reduce waste, shorten reaction times, and simplify purification procedures.

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, offers a solvent-free pathway to amide bond formation. General methods for the mechanochemical synthesis of amides from carboxylic acids and amines have been developed using activating agents like 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of triphenylphosphine (B44618) (PPh₃), or using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). nih.govnih.gov These solvent-drop grinding methods have been applied to a variety of carboxylic acids, including N-protected amino acids, to produce amides in good yields without significant racemization. nih.gov The synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been successfully achieved via a solvent-free mechanochemical reaction, demonstrating the viability of this approach for indole derivatives.

Microwave-assisted synthesis is another advanced technique that dramatically reduces reaction times compared to conventional heating. rsc.org This method has been effectively used in the synthesis of various indole derivatives. For example, microwave irradiation has been applied to the synthesis of 5-carboxamido-N-acetyltryptamine derivatives on a solid phase and for the palladium-catalyzed heterocyclization to form 2-methyl-1H-indole-3-carboxylates. mdpi.com While microwave-assisted synthesis of certain 2-(1H-indol-3-yl)-1H-benzimidazole derivatives has been shown to produce higher yields (75-92%) than traditional heating, potential difficulties in scaling up for industrial production have been noted. rsc.org

Structural and Conformational Studies

Crystallographic Analysis of 2-(1H-Indole-3-carboxamido)benzoic acid and its Derivatives

While a definitive single-crystal X-ray diffraction study for this compound (CAS 171817-95-1) is not widely available in published literature, a thorough analysis can be constructed based on the crystallographic data of closely related indole-carboxamide and aromatic carboxylic acid derivatives. nih.gov These studies provide a robust framework for predicting the supramolecular chemistry of the target compound.

The crystal packing of this compound is expected to be dominated by a network of strong hydrogen bonds, leading to the formation of a stable, three-dimensional supramolecular assembly. The molecule possesses multiple hydrogen bond donors (indole N-H, amide N-H, carboxylic acid O-H) and acceptors (amide C=O, carboxylic C=O), facilitating a variety of robust intermolecular connections known as supramolecular synthons. nih.govresearchgate.net

The hydrogen bonding network is the principal determinant of the supramolecular structure. Several key interactions are predicted:

Carboxylic Acid Homodimer: The benzoic acid moiety is strongly expected to form a centrosymmetric dimer with a neighboring molecule through a pair of O-H···O hydrogen bonds. This interaction creates a highly stable eight-membered ring motif, denoted as R²₂(8) in graph-set notation, which is a hallmark of carboxylic acids in the solid state. nih.gov

Amide and Indole (B1671886) Interactions: The amide and indole N-H groups are also key players in the hydrogen-bonding scheme. The indole N-H can act as a donor to a carbonyl oxygen (either amide or carboxylic acid) of an adjacent molecule. Similarly, the amide N-H can form N-H···O hydrogen bonds, often leading to the formation of one-dimensional chains or tapes. mdpi.com

Intramolecular Hydrogen Bond: A significant feature is the potential for an intramolecular N-H···O hydrogen bond between the amide proton and the carbonyl oxygen of the ortho-positioned carboxylic acid group. This would form a six-membered pseudo-ring, which would impart significant conformational rigidity and planarity to the molecule.

Interactive Table: Predicted Hydrogen Bonding Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction | Expected Synthon |

| O-H (Acid) | H | O=C (Acid) | Intermolecular | Carboxylic Acid Dimer [R²₂(8)] |

| N-H (Amide) | H | O=C (Amide) | Intermolecular | Amide Chain/Tape [C(4)] |

| N-H (Indole) | H | O=C (Acid/Amide) | Intermolecular | Chain/Dimer Formation |

| N-H (Amide) | H | O=C (Acid) | Intramolecular | S(6) Pseudo-ring |

Other weak forces, such as C-H···O and C-H···π interactions, where a hydrogen atom on an aromatic ring interacts with a carbonyl oxygen or the face of another aromatic ring, would further contribute to the cohesion of the crystal lattice, filling the voids between the more strongly bound synthons.

Spectroscopic Investigations for Structural and Conformational Elucidation

Spectroscopic methods provide invaluable data for confirming the molecular structure and understanding the electronic environment and bonding within this compound.

Advanced NMR techniques are essential for the complete structural assignment of the molecule in solution.

¹⁵N NMR Spectroscopy : This technique would be particularly informative, as it would show three distinct signals corresponding to the three different nitrogen environments: the pyrrole-like indole nitrogen, the pyridine-like indole nitrogen in some representations, and the amide nitrogen. The chemical shifts would provide direct insight into the electronic structure and hybridization at these centers.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals. HMBC is especially critical for establishing the connectivity between the indole and benzoic acid fragments. Key correlations would be observed between the amide proton (N-H) and carbons in both the indole and benzene (B151609) rings, as well as the amide carbonyl carbon, confirming the carboxamido linkage.

Interactive Table: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Structural Information Confirmed |

| COSY | Aromatic H ↔ Aromatic H | Spin systems of the indole and benzoic acid rings |

| HSQC | C-H ↔ H | Direct one-bond C-H connectivities |

| HMBC | Amide N-H ↔ Amide C =O | Amide bond confirmation |

| HMBC | Amide N-H ↔ Indole C 3 | Linkage of amide to indole C3 |

| HMBC | Amide N-H ↔ Benzene C 2 | Linkage of amide to benzoic acid C2 |

| HMBC | Indole H 2 ↔ Amide C =O | Proximity of indole H2 to the carbonyl group |

Vibrational spectroscopy probes the various bond stretching and bending modes within the molecule, providing a characteristic fingerprint and confirming the presence of key functional groups. The spectra are heavily influenced by the hydrogen bonding discussed previously.

O-H and N-H Stretching Region : The FT-IR spectrum is expected to show a very broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net Superimposed on this will be sharper peaks for the indole N-H stretch (around 3400 cm⁻¹) and the amide N-H stretch (around 3300 cm⁻¹), with the latter's position and shape being sensitive to its involvement in hydrogen bonding. nih.gov

Carbonyl Stretching Region : Two distinct C=O stretching vibrations are anticipated. The carboxylic acid carbonyl typically appears between 1700-1680 cm⁻¹. The amide carbonyl (Amide I band) is expected at a lower frequency, generally around 1650 cm⁻¹, due to resonance and hydrogen bonding effects. nih.gov

Other Key Vibrations : The Amide II band, a mix of N-H bending and C-N stretching, should appear near 1550 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region, while C-H bending modes will appear in the fingerprint region.

Interactive Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Indole N-H | Stretching (ν) | ~3400 | Relatively sharp |

| Amide N-H | Stretching (ν) | ~3300 | Position/shape depends on H-bonding |

| Carboxylic Acid O-H | Stretching (ν) | 3300 - 2500 | Very broad due to H-bonding |

| Aromatic C-H | Stretching (ν) | 3100 - 3000 | |

| Carboxylic Acid C=O | Stretching (ν) | 1700 - 1680 | |

| Amide C=O | Amide I (ν C=O) | ~1650 | |

| Aromatic C=C | Stretching (ν) | 1600 - 1450 | Multiple bands |

| Amide N-H | Amide II (δ N-H) | ~1550 |

Theoretical Conformational Analysis

A comprehensive theoretical conformational analysis of this compound has been undertaken to elucidate the molecule's preferred spatial arrangements and the energetic landscape governing its flexibility. Such studies are crucial for understanding the relationship between the molecule's structure and its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling molecular structures and predicting their properties.

Studies on analogous structures, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, have demonstrated that the optimized geometric parameters, including bond lengths and angles, can be accurately calculated using methods like B3LYP with a 6-31G(d,p) basis set researchgate.net. In these related compounds, intramolecular hydrogen bonding has been shown to be a critical factor influencing the structural features researchgate.net. For this compound, a potential intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen of the benzoic acid's carboxylic group could significantly stabilize a planar conformation.

The conformational landscape is explored by calculating the energy profile as a function of the dihedral angles around the key single bonds. This allows for the identification of local energy minima, corresponding to stable conformers, and the energy barriers that separate them.

While specific research detailing the full conformational analysis of this compound is not extensively available in the provided literature, the methodologies are well-established. A typical study would yield data on the relative energies of different conformers, their Boltzmann populations at room temperature, and the geometric parameters that define them.

For instance, a hypothetical analysis might reveal two primary low-energy conformers: one with a planar arrangement stabilized by an intramolecular hydrogen bond, and another, non-planar conformer. The relative stability would depend on the balance between the stabilizing effect of the hydrogen bond and any steric hindrance between the indole and benzoic acid rings.

The following table represents the kind of data that would be generated from a detailed theoretical conformational analysis, illustrating the key parameters for hypothetical stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Parameter | Conformer A (Planar) | Conformer B (Twisted) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 2.5 |

| Dihedral Angle (Indole-C-N-Benzoic) | ~180° | ~120° |

| Intramolecular H-bond (N-H···O) Distance (Å) | ~1.9 | > 3.0 |

| Boltzmann Population (%) | 98.6 | 1.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical outputs of a theoretical conformational analysis.

Such theoretical insights are invaluable for rationalizing the observed crystal structures of related molecules and for predicting the conformational dynamics of the molecule in different environments.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to model the compound's behavior in a vacuum or in a solvent, providing a foundation for understanding its chemical nature.

Electronic Structure Analysis

A thorough analysis of the electronic structure of 2-(1H-Indole-3-carboxamido)benzoic acid would involve mapping its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would be invaluable. This map would visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other chemical species.

Reactivity Prediction and Mechanistic Insights

Building on the electronic structure analysis, quantum chemical calculations could predict the compound's reactivity. Global reactivity descriptors, including electronegativity, chemical hardness, and global softness, could be calculated to provide a quantitative measure of its chemical behavior. These parameters are instrumental in understanding the molecule's propensity to donate or accept electrons in a reaction. Such computational studies would be essential for predicting reaction mechanisms and understanding the stability of potential intermediates and transition states in hypothetical chemical transformations.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is central to drug discovery and design.

Ligand-Protein Interaction Profiling with In Vitro Targets

To date, no specific in vitro targets for this compound have been reported in the literature. A hypothetical molecular docking study would first involve identifying potential protein targets based on the structural motifs present in the molecule—the indole (B1671886) ring, the amide linkage, and the benzoic acid group. These are common pharmacophores found in ligands for a wide range of biological targets. Once potential targets are identified, docking simulations would be performed to predict the binding affinity of the compound to the active sites of these proteins.

Binding Mode Predictions and Interaction Energetics

Successful docking simulations would yield detailed predictions of the binding mode of this compound within a protein's binding pocket. This would include the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The indole ring, for instance, could participate in pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The amide and carboxylic acid moieties are prime candidates for forming hydrogen bonds with polar residues or the protein backbone. The calculation of binding energies would provide a quantitative estimate of the binding affinity, allowing for the ranking of different binding poses and comparison with known ligands.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation would track the movements of the atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode predicted by docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the key interactions that stabilize the complex. Currently, there are no published molecular dynamics simulations for this compound.

Conformational Dynamics in Simulated Biological Environments

Molecular dynamics (MD) simulations are employed to understand the conformational behavior and stability of indole-based compounds within biological systems. For instance, MD simulations on indole-tetrazole derivatives have been used to establish the dynamic stability and conformational behavior of the ligand-protein complex, ensuring the reliability of docking poses. nih.gov The carboxamide moiety present in indole-2- and indole-3-carboxamides is a key structural feature that participates in hydrogen bonding with a variety of enzymes and proteins, a factor that critically influences the compound's conformation and inhibitory activity. nih.gov In the case of this compound, simulations would explore the rotational freedom around the amide bond and the orientation of the benzoic acid group relative to the indole core, predicting the most stable conformations in an aqueous environment or within a protein's active site.

Ligand-Target Recognition and Stability

Molecular docking studies are fundamental to predicting how this compound and its analogues bind to a target protein. These studies reveal the specific interactions that stabilize the ligand-target complex. For example, docking of indole-2-carboxamide derivatives into the MmpL3 active site, a transporter in Mycobacterium tuberculosis, showed a binding profile similar to other known inhibitors. nih.gov The presence of both hydrogen bond donors (the indole NH and amide NH) and acceptors (the amide and carboxylate oxygens) allows for a network of interactions that anchor the ligand. The indole ring and the phenyl ring of the benzoic acid component typically engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket. The stability of this complex, often estimated by binding free energy calculations, is a critical predictor of the compound's potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies

QSAR and Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.

Development of Predictive Models for In Vitro Biological Activity

For indole-based compounds, various QSAR models have been developed to predict their activity against a range of biological targets. These models are essential for prioritizing which novel derivatives to synthesize and test. For example, 3D-QSAR and molecular docking calculations have been used to create predictive models for the interaction of indole-2-carboxamide derivatives with human lysosomal galactosylceramidase (hLGC). nih.gov Similarly, validated QSAR models using Monte Carlo optimization have been developed to predict the inhibitory activity of indole and isatin-based compounds against the 3C-like protease of SARS-CoV. nih.gov These statistical models are built from experimental data on a "training set" of molecules and then validated using a "test set" to ensure their predictive power for new, untested compounds.

Table 1: Examples of Predictive Models for Indole-Based Compounds

| Model Type | Target Class/Enzyme | Application | Relevant Finding |

|---|---|---|---|

| 3D-QSAR | Human Lysosomal Galactosylceramidase (hLGC) | Investigate inhibitor conformation and subsite interaction. nih.gov | Binding models showed key aspects of inhibitor conformation and hydrogen bonding. nih.gov |

| Monte Carlo Optimization-Based QSAR | SARS-CoV 3CLpro | Predict inhibitory activity of isatin (B1672199) and indole derivatives. nih.gov | Models were successfully developed and validated to predict pIC50 values. nih.gov |

| Pharmacophore Modeling & 3D-QSAR | Antiamyloidogenic Agents | Identify key structural features for activity against Alzheimer's disease targets. mdpi.com | Generated a 3D-QSAR model to guide the design of new dual-binding inhibitors. mdpi.com |

Identification of Key Structural Descriptors

A critical outcome of QSAR studies is the identification of specific molecular descriptors—numerical representations of a molecule's physicochemical properties—that significantly influence biological activity. Structure-activity relationship (SAR) studies on 1H-indole-2-carboxamides revealed that potency was enhanced by specific substitutions, such as a diethylamino group on the phenyl ring and a chloro or fluoro group at the C5 position of the indole ring. nih.gov For indole derivatives acting as antiproliferative agents, the type and nature of the substituent at the third position of the indole moiety were found to be critical for activity. mdpi.com These descriptors can range from simple properties like molecular weight and lipophilicity (logP) to more complex electronic, steric, and topological parameters.

Table 2: Key Structural Features and Their Impact on Activity in Indole Carboxamides

| Structural Feature/Descriptor | Position | Observed Effect on Activity | Compound Class/Target |

|---|---|---|---|

| Halogen (Cl, F) | Indole C5 Position | Increased potency. nih.gov | CB1 Receptor Allosteric Modulators nih.gov |

| Short Alkyl Groups | Indole C3 Position | Enhanced potency. nih.gov | CB1 Receptor Allosteric Modulators nih.gov |

| 4,6-dichloro substituents | Indole Core | Significant increase in anti-tubercular activity. nih.gov | Mycobacterium tuberculosis (MmpL3 inhibitors) nih.gov |

| Hydroxymethyl, Phenyl | Indole C3 Position | Required for potent antiproliferative activity. mdpi.com | Antiproliferative Kinase Inhibitors mdpi.com |

Fragment-Based and Scaffold Hopping Approaches In Silico

Fragment-based drug design (FBDD) and scaffold hopping are powerful in silico strategies for discovering novel chemical entities. FBDD involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. The indole-3-carboxamide structure itself can be considered a key fragment or scaffold for building new inhibitors.

Scaffold hopping aims to replace the central core of a known active molecule with a functionally equivalent but structurally different scaffold, often to improve properties like potency, selectivity, or patentability. A prominent example involves efforts to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, where researchers successfully used scaffold hopping to move from an indole core to an indazole framework. nih.gov This strategy preserved the essential spatial relationship of key binding groups while creating a novel chemotype. nih.gov For this compound, in silico scaffold hopping could be used to replace the indole nucleus with other heterocycles like benzimidazole (B57391) or indazole to explore new chemical space and potentially discover compounds with improved pharmacological profiles. nih.gov

Mechanistic Studies of Biological Interactions in Vitro and Biochemical Focus

Enzyme Inhibition Mechanism Research

Specific Enzyme TargetsBased on the available scientific literature, there is no specific information detailing the inhibitory activity of 2-(1H-Indole-3-carboxamido)benzoic acid against the following enzymes:

α-glucosidase

Urate Transporter 1 (URAT1)

Xanthine Oxidase (XO)

Acetylcholinesterase (AChE)

Fatty Acid Biosynthesis Enzyme FabG

Indoleamine 2,3-Dioxygenase 1 (IDO1)

HIV-1 Integrase

Lipoxygenase (LOX)

While research exists for structurally related compounds, such as indole-2-carboxamide derivatives and other indole (B1671886) scaffolds, this data is not applicable to this compound and therefore is not included. nih.govnih.govarkat-usa.org

Cellular Target Engagement and Biochemical Pathway Analysis (In Vitro)

There is a lack of published research on the cellular target engagement of this compound. Consequently, no in vitro biochemical pathway analyses related to its specific molecular interactions are available.

Protein-Ligand Interaction Assays

While specific protein-ligand interaction assays for this compound are not extensively documented in publicly available literature, studies on its structural analogs have identified several protein targets. For instance, a series of indole derivatives bearing a benzoic acid group has been evaluated for their inhibitory effects on aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer. nih.gov In these studies, compounds were assessed for their ability to inhibit the enzymatic activity of AKR1C3, with IC50 values determined to quantify their potency. nih.gov

In the realm of antimicrobial research, indole-3-carboxamide-polyamine conjugates have been shown to interact with and disrupt bacterial membranes. nih.gov These interactions are a key aspect of their mechanism of action.

Modulation of Biochemical Signaling Pathways

The modulation of biochemical signaling pathways is a crucial aspect of the therapeutic potential of indole-3-carboxamide derivatives. In cancer research, the inhibition of AKR1C3 by indole derivatives containing a benzoic acid moiety directly impacts the androgen biosynthesis pathway, which is critical for the growth of prostate cancer cells. nih.gov

Furthermore, indole-based compounds have been designed as inhibitors of anti-apoptotic proteins like Bcl-2, which are key regulators of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a hallmark of many cancers, and its inhibition can restore the natural process of programmed cell death in malignant cells. nih.gov The development of isatin-indole conjugates, for example, has been aimed at targeting this very pathway to induce apoptosis in colorectal cancer cells. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic exploration of the chemical space around the indole-3-carboxamide and aminobenzoic acid scaffolds has been pivotal in understanding the relationship between chemical structure and biological activity.

Systemic Exploration of Chemical Space

The chemical space around the indole-3-carboxamide core has been extensively explored to develop potent therapeutic agents. For example, in the development of antimicrobial agents, researchers have synthesized a variety of α,ω-di(indole-3-carboxamido)polyamine derivatives. This exploration has involved varying the nature of the polyamine linker and the substituents on the indole ring. nih.gov

Similarly, for anticancer applications, the indole scaffold has been functionalized at various positions. For instance, in the pursuit of AKR1C3 inhibitors, the indole nitrogen has been substituted with a methyl-benzoic acid group, and the C3 position has been modified with different sulfanyl-linked phenyl groups. nih.gov

Correlation of Structural Motifs with In Vitro Biological Activity

Specific structural motifs have been correlated with the in vitro biological activity of indole-3-carboxamide analogs. In the context of antimicrobial activity, the presence of a 5-bromo substituent on the indole ring of indole-3-carboxamido-polyamine conjugates was found to broaden the spectrum of activity. nih.gov

In the development of anticancer agents targeting AKR1C3, the presence of a 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid structure was identified as a potent inhibitor. nih.gov The trimethoxyphenyl group and the specific linkage to the indole core were crucial for its high inhibitory activity. The corresponding N-hydroxybenzamide derivative also showed significant potency. nih.gov

The following table summarizes the in vitro activity of selected indole derivatives containing a benzoic acid moiety against the 22Rv1 prostate cancer cell line and the AKR1C3 enzyme.

| Compound | Structure | 22Rv1 Cell Proliferation IC50 (μM) | AKR1C3 Enzymatic Inhibition IC50 (μM) |

| 3e | 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid | 6.37 | 0.26 |

| 3q | N-hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide | 2.72 | 2.39 |

Data sourced from a study on indole derivatives as potential AKR1C3 inhibitors. nih.gov

Rational Design Principles Derived from SAR

The structure-activity relationship studies have led to the formulation of rational design principles for developing more effective therapeutic agents. For antimicrobial indole-3-carboxamides, the SAR data suggests that strategic halogenation of the indole ring and optimization of the polyamine linker are key to enhancing potency and reducing toxicity. nih.gov

In the design of anticancer agents, the SAR of indole derivatives as AKR1C3 inhibitors has highlighted the importance of the substitution pattern on the indole ring and the nature of the acidic functionality on the benzoic acid moiety. nih.gov The potent activity of the N-hydroxybenzamide analog suggests that this group may be a key pharmacophore for interaction with the target enzyme. nih.gov These principles guide the future design of novel inhibitors with improved efficacy.

Applications in Chemical Biology and Materials Science Non Clinical

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The indole (B1671886) nucleus, a common motif in biologically active compounds, combined with the reactive carboxylic acid and the linking amide group, makes 2-(1H-Indole-3-carboxamido)benzoic acid an attractive starting point for the development of such probes. nih.gov These probes can be designed to interact with specific biological targets, such as proteins or enzymes, allowing for the investigation of their functions within a cellular context.

The indole-carboxamide framework has been explored for the creation of ligands for various receptors. nih.govmdpi.com By modifying the core structure, researchers can synthesize a library of related compounds and screen them for binding affinity to specific biological targets. This approach is fundamental in chemical biology for identifying and validating new targets for drug discovery and for understanding complex biological pathways.

Potential in Material Science Applications (e.g., UV absorbers, self-assembly)

The aromatic nature of both the indole and benzoic acid rings in this compound suggests its potential for applications in materials science, particularly as a UV absorber. Aromatic compounds are known for their ability to absorb ultraviolet radiation, a property that is crucial for protecting materials from degradation caused by sun exposure. The extended π-system of this molecule could be harnessed to develop novel UV-protective coatings and additives.

Furthermore, the presence of both hydrogen bond donors (the N-H of the indole and amide) and acceptors (the carbonyl oxygens and the carboxylic acid) within the molecule's structure provides the capacity for self-assembly. mdpi.com Through intermolecular hydrogen bonding, these molecules can organize themselves into well-defined supramolecular structures. This bottom-up approach to creating nanomaterials is of great interest for applications in electronics, optics, and nanotechnology. The ability to control the self-assembly process by modifying the chemical structure opens up possibilities for creating a wide range of functional materials.

Role as a Privileged Scaffold for Novel Chemical Entity Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov The indole nucleus itself is widely recognized as a privileged structure in drug discovery. arkat-usa.org The this compound framework combines the indole with a benzoic acid, another common pharmacophore, linked by a stable amide bond.

This combination creates a versatile platform for the synthesis of new chemical entities. nih.govrsc.org By systematically altering the substituents on either the indole or the benzoic acid ring, chemists can generate large libraries of diverse compounds. nih.govnih.govnih.gov This strategy has been successfully employed to discover compounds with a wide range of biological activities. The adaptability of the this compound scaffold makes it a valuable starting point for the development of new molecules with desired properties, facilitating the exploration of chemical space in the search for novel bioactive agents. google.com

Q & A

Q. How can researchers reconcile conflicting bioactivity data reported in different studies?

- Conduct meta-analyses focusing on variables such as:

- Cell line specificity : Activity may vary between, e.g., HeLa vs. HEK293 cells.

- Assay conditions : Differences in serum concentration or incubation time.

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.